molecular formula C13H13ClF2O3 B3023949 7-(2-Chloro-4,5-difluorophenyl)-7-oxoheptanoic acid CAS No. 951891-52-4

7-(2-Chloro-4,5-difluorophenyl)-7-oxoheptanoic acid

Cat. No.: B3023949
CAS No.: 951891-52-4
M. Wt: 290.69 g/mol
InChI Key: LJMWUUBWEKUTJF-UHFFFAOYSA-N
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Description

7-(2-Chloro-4,5-difluorophenyl)-7-oxoheptanoic acid: is an organic compound that features a heptanoic acid backbone with a 2-chloro-4,5-difluorophenyl group attached at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Chloro-4,5-difluorophenyl)-7-oxoheptanoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with 2-chloro-4,5-difluorobenzene.

    Chlorination: The benzene ring is chlorinated to introduce the chlorine atom at the desired position.

    Fluorination: Fluorine atoms are introduced through a fluorination reaction.

    Acylation: The resulting compound undergoes acylation to introduce the heptanoic acid chain.

    Oxidation: The final step involves oxidation to form the 7-oxo group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 7-oxo group.

    Reduction: Reduction reactions can convert the 7-oxo group to a hydroxyl group.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine:

    Antibacterial Agents: Research into its potential as an antibacterial agent.

    Cardiovascular Drugs: Investigation into its use in cardiovascular treatments.

Industry:

    Materials Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 7-(2-Chloro-4,5-difluorophenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

  • 2-Chloro-4,5-difluorobenzoic acid
  • 2-Chloro-4,5-difluorophenylmethanol
  • 2-Chloro-4,5-difluorophenylmethanamine

Uniqueness:

  • Structural Differences: The presence of the heptanoic acid chain and the 7-oxo group distinguishes it from similar compounds.
  • Reactivity: The compound’s unique structure influences its reactivity and the types of reactions it can undergo.
  • Applications: Its specific applications in medicinal chemistry and materials science set it apart from other similar compounds.

Properties

IUPAC Name

7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF2O3/c14-9-7-11(16)10(15)6-8(9)12(17)4-2-1-3-5-13(18)19/h6-7H,1-5H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMWUUBWEKUTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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